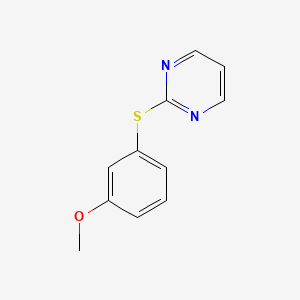

2-(3-Methoxyphenyl)sulfanylpyrimidine

Description

Structure

3D Structure

Properties

CAS No. |

646511-13-9 |

|---|---|

Molecular Formula |

C11H10N2OS |

Molecular Weight |

218.28 g/mol |

IUPAC Name |

2-(3-methoxyphenyl)sulfanylpyrimidine |

InChI |

InChI=1S/C11H10N2OS/c1-14-9-4-2-5-10(8-9)15-11-12-6-3-7-13-11/h2-8H,1H3 |

InChI Key |

WYUCZDNFDCZTHM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC=C1)SC2=NC=CC=N2 |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Pathways for 2 3 Methoxyphenyl Sulfanylpyrimidine

Direct Synthetic Routes to the 2-(3-Methoxyphenyl)sulfanylpyrimidine Scaffold

Direct synthetic methods provide the most straightforward access to the target molecule, typically involving the formation of the key aryl-sulfur-pyrimidine linkage from readily available precursors.

Nucleophilic Substitution Reactions on Halogenated Pyrimidines

A prevalent and well-established method for the synthesis of 2-arylthiopyrimidines is the nucleophilic aromatic substitution (SNAr) reaction. This approach involves the reaction of a halogenated pyrimidine (B1678525), most commonly 2-chloropyrimidine (B141910) or 2-bromopyrimidine, with 3-methoxythiophenol.

The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). bohrium.comnih.gov The base deprotonates the thiol group of 3-methoxythiophenol to form the more nucleophilic thiolate anion. This anion then attacks the electron-deficient C2 position of the pyrimidine ring, displacing the halide to form the desired C-S bond.

Mechanism: The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. bhu.ac.in This deficiency is most pronounced at the C2, C4, and C6 positions. bhu.ac.in When a halogen atom is present at the C2 position, it acts as a good leaving group, facilitating the SNAr reaction. The attack of the thiolate nucleophile proceeds through a high-energy intermediate known as a Meisenheimer complex. stackexchange.com The negative charge in this intermediate is stabilized by delocalization onto the nitrogen atoms of the pyrimidine ring, which lowers the activation energy for the reaction. stackexchange.com The subsequent loss of the halide ion restores the aromaticity of the pyrimidine ring, yielding this compound.

The reactivity of halopyrimidines in SNAr reactions generally follows the order F > Cl > Br > I, although chloro and bromo derivatives are more commonly used due to their optimal balance of reactivity and cost. The presence of electron-withdrawing groups on the pyrimidine ring can further enhance the rate of substitution. bohrium.com

Formation of the Aryl-Sulfanyl Linkage

The formation of the aryl-sulfanyl bond is the cornerstone of synthesizing this compound. Beyond the direct SNAr approach, other methods can be employed to construct this linkage. One such method involves the reaction of a pyrimidine-2-thiol (B7767146) with an activated aryl halide. However, for this specific target, the reverse reaction (nucleophilic attack of 3-methoxythiophenol on a halopyrimidine) is more common.

Another approach is the coupling of pyrimidine-2-thiol with a diaryliodonium salt, which can serve as an electrophilic aryl source. bohrium.com This method often proceeds under mild, metal-free conditions. bohrium.com

Condensation and Cyclization Approaches for Pyrimidine Ring Construction

An alternative to functionalizing a pre-existing pyrimidine ring is to construct the ring itself with the desired substituent already in place. The most common method for pyrimidine synthesis is the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, urea, or thiourea (B124793) derivative. bu.edu.egscribd.com

To synthesize this compound via this route, one could envision a reaction between a suitable three-carbon component and S-(3-methoxyphenyl)isothiourea. For instance, the condensation of malondialdehyde or a β-ketoester with S-(3-methoxyphenyl)isothiourea under acidic or basic conditions could lead to the formation of the pyrimidine ring. nih.govrsc.org

Another strategy involves the reaction of chalcones with thiourea in the presence of a base to form dihydropyrimidine (B8664642) derivatives, which can then be oxidized to the corresponding pyrimidines. biust.ac.bw In the context of the target molecule, a chalcone (B49325) derived from 3-methoxybenzaldehyde (B106831) could potentially be used.

Advanced and Sustainable Synthetic Strategies

Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally friendly methods. These include transition metal-catalyzed cross-coupling reactions and electrochemical approaches.

Transition Metal-Catalyzed C-S Bond Formation

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and its thioether equivalent, have become powerful tools for C-S bond formation. nih.govnih.gov These reactions allow for the coupling of aryl halides or triflates with thiols under milder conditions than traditional SNAr reactions and often with a broader substrate scope.

For the synthesis of this compound, this would involve the reaction of a 2-halopyrimidine with 3-methoxythiophenol in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.netresearchgate.net A variety of palladium precursors and ligands can be employed, with the choice often depending on the specific substrates. For instance, the use of bulky, electron-rich phosphine ligands can significantly enhance the efficiency of the catalytic cycle. nih.gov

Nickel-catalyzed cross-coupling reactions have also emerged as a more cost-effective alternative to palladium-catalyzed methods for the formation of C-S bonds. acs.orgresearchgate.net These reactions can effectively couple aryl halides with thiols and have shown promise in the synthesis of various aryl thioethers. acs.orgdntb.gov.ua

Interactive Table: Comparison of Catalytic Systems for C-S Bond Formation

| Catalyst System | Key Features | Potential Application |

| Palladium/Buchwald Ligands | High efficiency, broad substrate scope, mild reaction conditions. | Coupling of 2-chloropyrimidine with 3-methoxythiophenol. |

| Nickel/dcype | More economical than palladium, effective for C-S bond activation. acs.org | Alternative catalytic system for the synthesis of this compound. |

Electrocatalytic Methodologies for Chalcogenation

Electrochemical synthesis is gaining traction as a green and sustainable alternative to traditional synthetic methods. bohrium.com Electrocatalytic approaches can often be performed at room temperature without the need for stoichiometric oxidants or reductants. bohrium.comresearchgate.net

The electrochemical synthesis of aryl sulfides can be achieved through the oxidative coupling of thiols and arenes. bohrium.com In the context of this compound, an electrochemical approach could involve the oxidation of 3-methoxythiophenol to a thiyl radical, which could then react with a pyrimidine derivative.

Another possibility is the electrochemical reduction of a disulfide, such as bis(3-methoxyphenyl) disulfide, in the presence of a 2-halopyrimidine. The electrochemically generated thiolate would then act as the nucleophile in an SNAr reaction. Furthermore, the direct electrochemical oxidation of sulfides to sulfoxides and sulfones has also been reported, offering a pathway to further functionalized derivatives. acs.org

Green Chemistry Principles Applied to Synthesis (e.g., Solvent-Free, Ultrasound-Assisted Protocols)

The application of green chemistry principles to the synthesis of pyrimidine derivatives has gained significant traction, aiming for more sustainable and efficient chemical processes. Methodologies such as solvent-free reactions and ultrasound assistance are at the forefront of these efforts, offering benefits like reduced reaction times, higher yields, and minimized waste. researchgate.netnih.gov

Ultrasound-Assisted Synthesis:

The use of ultrasonic irradiation has emerged as a powerful tool in organic synthesis, including the formation of pyrimidine-based scaffolds. researchgate.net This technique utilizes acoustic cavitation to create localized high-pressure and high-temperature zones, which can dramatically enhance reaction rates. For the synthesis of aryl sulfides and related heterocycles, ultrasound can facilitate the condensation of reactants under milder conditions than conventional heating. researchgate.netnih.gov Studies on the ultrasound-assisted synthesis of various heterocyclic compounds have demonstrated significantly shorter reaction times (often reduced from hours to minutes) and improved yields. researchgate.netnih.gov For instance, the synthesis of biologically active heterocycles in water or under catalyst-free conditions is often made more efficient with ultrasonic irradiation. nih.gov The choice of solvent and catalyst can still play a role, with studies showing varying yields depending on the medium, even under sonication. researchgate.net

Solvent-Free Protocols:

Solvent-free, or "melt," reaction conditions represent another key green chemistry approach. By eliminating the solvent, these methods reduce environmental impact, simplify workup procedures, and can sometimes lead to higher reaction efficiency. researchgate.net The condensation of 2-aminothiophenol (B119425) with various aldehydes to form 2-arylbenzothiazoles, a related reaction, has been successfully achieved under solvent-free conditions, affording high yields in short reaction times without the need for a catalyst. researchgate.net This approach, often involving heating the neat reactants, is particularly advantageous for its atom economy and eco-friendly nature. The synthesis of 1,5-benzodiazepines has also been reported using solvent-free conditions combined with ultrasound irradiation, highlighting the potential for synergistic effects between different green chemistry techniques. nih.gov

The table below summarizes the advantages of these green protocols as reported in the synthesis of related heterocyclic compounds.

| Green Chemistry Protocol | Key Advantages | Typical Conditions | Reference |

| Ultrasound-Assisted | Reduced reaction times, higher yields, energy efficiency. | 40 kHz, 250 W, various solvents (water, ethanol) or solvent-free. | researchgate.netnih.gov |

| Solvent-Free | Eliminates solvent waste, simplified workup, high atom economy. | Neat reactants heated ("melt" conditions), often catalyst-free. | researchgate.net |

Detailed Mechanistic Investigations of Key Synthetic Steps

The formation of the C-S bond in this compound is typically achieved through nucleophilic aromatic substitution, but radical pathways also offer a viable, albeit different, mechanistic route. Understanding these pathways, including their intermediates and transition states, is crucial for optimizing reaction conditions and predicting outcomes.

Radical Pathways in C-S Bond Formation

While ionic pathways like S_N_Ar are more common for this type of transformation, radical-based methods for creating C-S bonds have become increasingly prominent. researchgate.net These homolytic bond-forming processes are valuable for their ability to function under mild conditions and their tolerance for various functional groups, making them suitable for late-stage functionalization. researchgate.net

A plausible radical pathway for the formation of this compound could involve the reaction of a pyrimidinyl radical with a sulfur-based radical source or vice versa. The general mechanism often involves three key steps:

Initiation: Generation of a relevant radical species (either on the pyrimidine ring or the thiol).

Propagation: The radical reacts with the neutral partner molecule to form the C-S bond and generate a new radical, which continues the chain.

Termination: Two radical species combine to end the chain reaction.

Radical substitutions on heteroaromatics are a known phenomenon, and these methods provide an alternative to traditional ionic chemistry for installing sulfur-based functional groups. researchgate.net

Elucidation of Nucleophilic Aromatic Substitution Mechanisms on Pyrimidines

The most common route for synthesizing this compound involves the nucleophilic aromatic substitution (S_N_Ar) reaction. This pathway requires a pyrimidine ring activated by an appropriate leaving group (e.g., a halogen) at the C2 position and a strong nucleophile, in this case, the 3-methoxybenzenethiolate (B8531926) anion. The pyrimidine ring, being electron-deficient, acts as the electrophile. youtube.comyoutube.com

The predominant S_N_Ar mechanism is the addition-elimination pathway . youtube.com It proceeds in two main steps:

Addition: The nucleophilic sulfur atom of the thiolate attacks the C2 carbon of the pyrimidine ring, which bears the leaving group. This attack breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex . youtube.com The negative charge is delocalized over the pyrimidine ring, particularly onto the electronegative nitrogen atoms.

Elimination: The leaving group is expelled from the Meisenheimer complex, and the aromaticity of the pyrimidine ring is restored, yielding the final product.

The reactivity in S_N_Ar reactions on heteroaryl halides is highly dependent on the electronic nature of the heterocycle and the position of the halogen. nih.gov Electron-deficient systems like pyrimidine are well-suited for this reaction. nih.govnih.gov

An alternative mechanism, particularly on pyrimidine rings, is the ANRORC mechanism (Addition of the Nucleophile, Ring Opening, and Ring Closure). This pathway has been observed in the amination of 2-chloropyrimidine. nih.gov In this mechanism, after the initial nucleophilic addition, the pyrimidine ring opens and then subsequently closes to form the substituted product. While more commonly discussed for amine nucleophiles, its possibility with thiolates cannot be entirely discounted under specific conditions.

| S_N_Ar Mechanism | Key Features | Intermediate | Reference |

| Addition-Elimination | Two-step process; requires an activated ring; substitution occurs at the position of the leaving group. | Meisenheimer Complex | youtube.comyoutube.com |

| ANRORC | Three-step process (Addition, Ring Opening, Ring Closure); observed in some pyrimidine substitutions. | Open-chain intermediate | nih.gov |

Intermediates and Transition States in Reaction Cycles

The energy profile of a multi-step reaction is characterized by energy minima, which represent intermediates, and energy maxima, which represent transition states. youtube.comyoutube.com

Intermediates: Intermediates are relatively stable species that exist in a local energy minimum between two transition states. youtube.comyoutube.com In principle, they can be observed or even isolated. In the context of the S_N_Ar synthesis of this compound, the key intermediate is the Meisenheimer complex . This is a tangible, albeit often short-lived, species where the nucleophile (3-methoxybenzenethiolate) has added to the pyrimidine ring, but the leaving group has not yet departed. youtube.com Its stability is crucial for the reaction to proceed and is enhanced by the ability of the electron-deficient pyrimidine ring's nitrogen atoms to delocalize the negative charge.

Transition States: A transition state is a high-energy, unstable configuration that a molecule must pass through to transform from reactant to intermediate or from intermediate to product. youtube.comyoutube.com It represents the peak of the activation energy barrier and cannot be isolated. youtube.com In the addition-elimination mechanism, there are two main transition states:

TS1: Corresponds to the energy maximum during the initial attack of the thiolate nucleophile on the pyrimidine ring to form the Meisenheimer complex.

TS2: Corresponds to the energy maximum as the leaving group is expelled from the Meisenheimer complex to form the final product.

Chemical Reactivity and Transformation Studies of 2 3 Methoxyphenyl Sulfanylpyrimidine

Reactivity of the Pyrimidine (B1678525) Ring System

The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. The presence of these electronegative nitrogen atoms significantly influences the electron distribution within the ring, rendering it electron-deficient and affecting its reactivity towards both electrophiles and nucleophiles.

Electrophilic and Nucleophilic Character of Pyrimidine Heterocycle

The pyrimidine ring is generally considered to be electron-deficient, which deactivates it towards electrophilic aromatic substitution. The nitrogen atoms withdraw electron density from the ring carbons, making them less susceptible to attack by electrophiles. Positions 5 is the most electron-rich carbon and therefore the most likely site for electrophilic attack, should it occur. Conversely, the electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack. The carbon atoms at positions 2, 4, and 6 are the most electron-poor and are thus the primary sites for nucleophilic substitution. The reactivity towards nucleophiles can be further enhanced by the presence of good leaving groups at these positions.

In the case of 2-(3-Methoxyphenyl)sulfanylpyrimidine, the sulfanyl (B85325) group at the 2-position can act as a leaving group, particularly after oxidation to a sulfoxide (B87167) or sulfone, which significantly increases the electrophilicity of the C2 carbon.

Regioselectivity in Further Functionalization

The regioselectivity of functionalization on the pyrimidine ring of this compound is primarily governed by the inherent electronic properties of the pyrimidine nucleus.

Electrophilic Substitution: Due to the deactivating effect of the two nitrogen atoms, electrophilic substitution is generally difficult. When it does occur, it is predicted to take place at the C5 position, which is the least electron-deficient carbon atom in the ring. The methoxy (B1213986) group on the phenyl ring is an activating group and directs electrophilic attack to the ortho and para positions of the phenyl ring.

Nucleophilic Substitution: The C4 and C6 positions of the pyrimidine ring are the most likely sites for nucleophilic attack, especially if they bear a suitable leaving group. In the absence of other leaving groups, the 2-arylthio group can be displaced by strong nucleophiles, although this typically requires harsh reaction conditions or activation of the leaving group.

Ring-Opening and Rearrangement Pathways

Transformations Involving the Sulfanyl Functional Group

The sulfanyl linkage is a key site for chemical transformations in this compound, allowing for a variety of modifications.

Oxidation Reactions (e.g., to Sulfoxide, Sulfone)

The sulfur atom in the thioether linkage can be readily oxidized to form the corresponding sulfoxide and sulfone. These oxidation reactions are of significant interest as they can dramatically alter the electronic properties of the substituent at the 2-position of the pyrimidine ring, thereby modulating its reactivity.

The oxidation of sulfides to sulfoxides is a common transformation and can be achieved using a variety of oxidizing agents. A widely used and effective reagent for this purpose is meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically carried out in a chlorinated solvent such as dichloromethane (B109758) at or below room temperature. Careful control of the stoichiometry of the oxidizing agent is crucial to selectively obtain the sulfoxide without over-oxidation to the sulfone.

Further oxidation of the sulfoxide to the corresponding sulfone can be accomplished by using an excess of the oxidizing agent or by employing stronger oxidizing agents. Hydrogen peroxide, often in the presence of an acid catalyst like acetic acid, is a common reagent for the synthesis of sulfones from sulfides. akjournals.comnih.govresearchgate.net This transformation significantly increases the electron-withdrawing nature of the substituent at the C2 position of the pyrimidine ring, making it an excellent leaving group in nucleophilic aromatic substitution reactions.

Table 1: Oxidation Reactions of Sulfanyl Group

| Starting Material | Reagent | Product |

| This compound | m-CPBA (1 equiv.) | 2-(3-Methoxyphenyl)sulfinylpyrimidine (Sulfoxide) |

| This compound | H₂O₂ / Acetic Acid | 2-(3-Methoxyphenyl)sulfonylpyrimidine (Sulfone) |

| 2-(3-Methoxyphenyl)sulfinylpyrimidine | m-CPBA (excess) | 2-(3-Methoxyphenyl)sulfonylpyrimidine (Sulfone) |

Cleavage and Derivatization of the C-S Bond

The carbon-sulfur bond in aryl thioethers can be cleaved under both reductive and oxidative conditions, providing a pathway for further derivatization.

Reductive Cleavage: Reductive cleavage of the C-S bond in aryl thioethers can be achieved using various reducing agents, such as sodium in liquid ammonia (B1221849) or catalytic hydrogenation. This would lead to the formation of pyrimidine and 3-methoxythiophenol. The specific conditions required for the reductive cleavage of this compound have not been extensively reported, but methods developed for other aryl thioethers could likely be adapted. nih.gov

Oxidative Cleavage: Oxidative cleavage of the C-S bond is also a possible transformation, although it often requires harsh conditions and may lead to a mixture of products depending on the oxidant used.

Derivatization: The sulfur atom itself can be a site for derivatization. For instance, the thioether can be converted into a sulfonium (B1226848) salt by reaction with an alkyl halide. This transformation would introduce a positive charge on the sulfur atom, making the entire substituent a better leaving group.

Table 2: C-S Bond Cleavage and Derivatization

| Starting Material | Reagent/Condition | Products |

| This compound | Na / liq. NH₃ | Pyrimidine + 3-Methoxythiophenol |

| This compound | H₂, Pd/C | Pyrimidine + 3-Methoxythiophenol |

| This compound | CH₃I | 2-(3-Methoxyphenyl)-S-methylpyrimidinium iodide |

Spectroscopic Probing of Reaction Intermediates

The study of reaction intermediates is crucial for elucidating the mechanisms of chemical transformations. In the context of this compound, spectroscopic techniques would be indispensable for detecting and characterizing the transient species that form during its reactions.

In Situ Spectroscopic Monitoring of Reaction Kinetics

The kinetics of reactions involving this compound, such as nucleophilic aromatic substitution (SNAr), could be effectively monitored in real-time using various spectroscopic methods. Techniques like UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful for tracking the concentration changes of reactants, intermediates, and products over time. researchgate.net

For instance, in a hypothetical SNAr reaction where the sulfanyl group is displaced by a nucleophile, the reaction rate could be followed by observing the change in absorbance at a specific wavelength corresponding to either the reactant or the product. researchgate.net This allows for the determination of reaction rate constants and the order of the reaction with respect to each reactant.

Advanced techniques such as real-time 2D dynamic NMR spectroscopy could provide even more detailed insights. nih.gov This method would allow for the simultaneous monitoring of multiple species in the reaction mixture, helping to identify and quantify transient intermediates that might not be detectable by other means. nih.gov The evolution of proton (¹H) and carbon-¹³ (¹³C) NMR signals of the pyrimidine and methoxyphenyl moieties would offer a detailed picture of the structural changes occurring during the reaction. nih.gov

Table 1: Predicted Spectroscopic Data for In Situ Monitoring of a Hypothetical Reaction of this compound

| Technique | Analyte | Predicted Observation | Kinetic Information Derived |

| UV-Vis Spectroscopy | Reactant/Product | Change in absorbance at a characteristic λmax | Rate constant, reaction order |

| ¹H NMR Spectroscopy | Pyrimidine Protons | Shift in proton signals upon substitution | Reaction progress, intermediate formation |

| ¹³C NMR Spectroscopy | Pyrimidine Carbons | Shift in carbon signals, especially at the C2 position | Structural changes at the reaction center |

| Real-Time 2D NMR | All Species | Correlation of signals of transient intermediates | Detailed mechanistic pathway, lifetimes of intermediates |

Characterization of Transient Species

The primary mode of reaction for 2-substituted pyrimidines often involves nucleophilic aromatic substitution (SNAr). In such reactions, the attack of a nucleophile on the electron-deficient pyrimidine ring leads to the formation of a transient intermediate known as a Meisenheimer complex. nih.govwikipedia.org For this compound, the reaction would likely proceed via a similar intermediate.

The structure of this transient species would feature the nucleophile attached to the C2 carbon of the pyrimidine ring, with the negative charge delocalized over the pyrimidine ring and potentially stabilized by the nitrogen atoms. wikipedia.org The characterization of such an intermediate would rely heavily on spectroscopic methods.

Spectroscopic Signatures of a Hypothetical Meisenheimer Complex:

NMR Spectroscopy: The formation of a Meisenheimer complex would lead to significant changes in the NMR spectrum. The C2 carbon would become sp³-hybridized, resulting in a characteristic upfield shift in its ¹³C NMR signal. The proton and carbon signals of the pyrimidine ring would also experience shifts due to the change in electron distribution. researchgate.net

UV-Vis Spectroscopy: The formation of the highly conjugated and negatively charged Meisenheimer complex would likely result in a strong absorption in the visible region of the electromagnetic spectrum, often leading to a colored solution.

Infrared (IR) Spectroscopy: Changes in the vibrational modes of the pyrimidine ring upon formation of the intermediate could be detected by IR spectroscopy.

It is important to note that the sulfanyl group (-S-) in this compound is not an exceptionally good leaving group. However, its reactivity can be enhanced by oxidation to a sulfoxide (-SO-) or a sulfone (-SO₂-). nih.govchemrxiv.orgacs.org These oxidized derivatives would be much more susceptible to nucleophilic attack, and their reactions would proceed through analogous, but more stable, Meisenheimer intermediates. nih.govchemrxiv.orgacs.org Studies on 2-sulfonylpyrimidines have shown that they are effective agents for cysteine arylation, proceeding through an SNAr mechanism. researchgate.netnih.govchemrxiv.orgacs.orgresearchgate.net

Table 2: Predicted Spectroscopic Characteristics of a Transient Meisenheimer Complex

| Spectroscopic Technique | Predicted Feature | Rationale |

| ¹³C NMR | Upfield shift of C2 signal | Change in hybridization from sp² to sp³ |

| ¹H NMR | Upfield shift of pyrimidine protons | Increased electron density on the ring |

| UV-Vis | Bathochromic shift (to longer λ) | Extended conjugation and negative charge delocalization |

| IR | Altered ring stretching vibrations | Change in the electronic structure of the pyrimidine ring |

Advanced Structural Elucidation and Solid State Chemistry of 2 3 Methoxyphenyl Sulfanylpyrimidine

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. bldpharm.comresearchgate.net This method allows for the detailed characterization of molecular geometry, including bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's conformation and potential interactions.

The precise bond lengths and angles would be influenced by the electronic effects of the methoxy (B1213986) group on the phenyl ring and the electron-withdrawing nature of the pyrimidine (B1678525) ring. For comparison, typical bond lengths and angles for related fragments are presented in the table below, derived from studies of similar molecular structures.

Interactive Data Table: Predicted Bond Geometries in 2-(3-Methoxyphenyl)sulfanylpyrimidine

| Bond/Angle | Predicted Value Range | Description |

| C-S (sulfanyl) | 1.75 - 1.85 Å | The length of the carbon-sulfur single bonds connecting the aromatic rings to the sulfur atom. |

| C-N (pyrimidine) | 1.32 - 1.38 Å | The carbon-nitrogen bond lengths within the pyrimidine ring, exhibiting partial double bond character. |

| C-O (methoxy) | 1.35 - 1.45 Å | The carbon-oxygen bond lengths of the methoxy group attached to the phenyl ring. |

| C-S-C Angle | 100° - 105° | The angle around the central sulfur atom, indicating a bent geometry. |

| C-N-C Angle | 115° - 125° | The angles within the pyrimidine ring, characteristic of a six-membered aromatic heterocycle. |

Note: These values are predictions based on data from analogous structures and would require experimental verification through single-crystal X-ray diffraction of the title compound.

The relative orientation of the pyrimidine and 3-methoxyphenyl (B12655295) rings is defined by dihedral angles. The key dihedral angle would be that between the plane of the pyrimidine ring and the plane of the phenyl ring. This angle is anticipated to be significant, likely in the range of 60-90 degrees, to alleviate torsional strain arising from the interaction of the ortho-hydrogens on both rings. Torsional strain arises from the repulsion between electron clouds of adjacent atoms or groups in a molecule.

Interactive Data Table: Predicted Dihedral Angles in this compound

| Dihedral Angle | Predicted Range | Significance |

| Pyrimidine Ring - S - C(phenyl) - Phenyl Ring | 60° - 90° | Defines the twist between the two aromatic systems, crucial for minimizing steric clash and overall stability. |

| C(phenyl) - C(phenyl) - O - C(methyl) | 0° or 180° | Describes the orientation of the methoxy group relative to the phenyl ring, typically planar. |

Note: The actual dihedral angles can vary depending on the crystal packing forces.

Supramolecular Architecture and Intermolecular Interactions

The way individual molecules of this compound pack together in a crystal is known as its supramolecular architecture. This is governed by a variety of non-covalent intermolecular interactions.

While the primary structure of this compound lacks strong hydrogen bond donors like -OH or -NH2, weak C-H···N and C-H···O hydrogen bonds are expected to play a significant role in the crystal packing. The nitrogen atoms of the pyrimidine ring and the oxygen atom of the methoxy group can act as hydrogen bond acceptors for hydrogen atoms attached to the carbon atoms of neighboring molecules. These interactions, although individually weak, can collectively form extensive networks that stabilize the crystal lattice.

The planar aromatic rings of the pyrimidine and methoxyphenyl groups are likely to engage in π-π stacking interactions. These interactions arise from the attractive forces between the electron-rich π-systems of adjacent molecules. The stacking can occur in a face-to-face or, more commonly, an offset (displaced) fashion, with inter-planar distances typically in the range of 3.3 to 3.8 Å. These interactions are a major driving force in the packing of aromatic molecules.

Polymorphism and Crystal Engineering Considerations

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in pharmaceutical and materials science. Different polymorphs of a compound can exhibit distinct physical and chemical properties, including solubility, melting point, and stability. Crystal engineering, in turn, focuses on the design and synthesis of crystalline solids with desired properties, often by controlling the intermolecular interactions that govern the crystal packing.

Identification and Characterization of Polymorphic Forms

Despite the importance of these concepts, no studies have been published that identify or characterize any polymorphic forms of this compound. The scientific community has not reported the use of standard analytical techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), or thermogravimetric analysis (TGA) to screen for or identify different crystalline forms of this compound. Consequently, there is no data available to populate a table of polymorphic forms.

Strategies for Controlled Crystallization

Similarly, the literature is silent on any attempts at the controlled crystallization of this compound. Strategies for achieving specific polymorphic forms or for designing novel crystalline structures through techniques like solvent screening, cooling rate control, or co-crystallization have not been described for this molecule. While general principles of crystal engineering are well-established for various classes of organic compounds, including some pyrimidine derivatives, their specific application to this compound remains an unexplored area of research.

Computational and Theoretical Investigations of 2 3 Methoxyphenyl Sulfanylpyrimidine

Quantum Chemical Characterization (Density Functional Theory, Ab Initio Methods)

Quantum chemical methods are fundamental tools for understanding the intrinsic properties of a molecule at the atomic level. Density Functional Theory (DFT) and ab initio methods are two of the most powerful approaches used to predict molecular structure, stability, and electronic characteristics. DFT methods are particularly popular due to their balance of computational cost and accuracy, making them suitable for a wide range of molecular systems. nih.gov

Geometry Optimization and Conformational Energy Landscapes

A foundational step in computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For a flexible molecule like 2-(3-Methoxyphenyl)sulfanylpyrimidine, which has rotational freedom around the sulfur-carbon and oxygen-carbon bonds, multiple stable conformations (isomers) may exist.

A full investigation would involve a conformational search to identify all low-energy structures. The relative energies of these conformers would be calculated to determine the most probable shape of the molecule under standard conditions. This information is critical as the molecular conformation dictates its physical and chemical properties.

Electronic Structure Analysis (Frontier Molecular Orbitals, Molecular Electrostatic Potential)

Frontier Molecular Orbitals (FMO) The electronic behavior of a molecule is largely governed by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule will be more reactive. libretexts.org Analysis for this compound would involve calculating the energies of these orbitals and mapping their spatial distribution to predict reactive sites. In some heterocyclic systems, orbitals other than the direct HOMO or LUMO (like HOMO-1 or LUMO+1) can be involved in reactivity. wuxibiology.com

Molecular Electrostatic Potential (MEP) A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule from the perspective of an approaching positive charge. uni-muenchen.de It is a valuable tool for predicting how a molecule will interact with other charged or polar species. researchgate.net The map is colored to show different potential values: red typically indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of electron deficiency (positive potential), which are susceptible to nucleophilic attack. wolfram.com Green represents areas with neutral potential. An MEP analysis for this compound would identify the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atom of the methoxy (B1213986) group as likely centers of negative potential. nih.gov

Atomic Charges and Electron Density Distribution

This analysis quantifies the distribution of electrons among the atoms within the molecule. Methods like Mulliken population analysis assign partial charges to each atom, providing insight into the molecule's polarity and electrostatic interactions. Understanding the charge on each atom helps to rationalize the molecule's structure, dipole moment, and potential sites for chemical reactions.

Prediction and Interpretation of Spectroscopic Properties

Computational methods can simulate various types of spectra, providing a powerful complement to experimental characterization. youtube.com

Vibrational Spectroscopy (IR, Raman) Simulation

Infrared (IR) and Raman spectroscopy are experimental techniques that probe the vibrational modes of a molecule. frontiersin.org Each vibrational mode corresponds to a specific frequency, and the collection of these frequencies creates a unique spectral "fingerprint." aps.org

Computational simulations, typically using DFT, can predict these vibrational frequencies and their corresponding intensities in both IR and Raman spectra. For a vibrational mode to be IR active, it must cause a change in the molecule's dipole moment. For a mode to be Raman active, it must cause a change in the molecule's polarizability. Comparing the simulated spectra with experimental data is a standard method for confirming the structure of a synthesized compound. mdpi.com Theoretical calculations are often performed on the optimized geometry in the harmonic approximation, though more advanced methods can account for anharmonicity. nih.gov

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction

Computational chemistry offers powerful tools for predicting NMR chemical shifts, which are crucial for molecular structure elucidation. Methods like Density Functional Theory (DFT) and ab initio calculations are commonly employed to compute the magnetic shielding tensors of nuclei within a molecule. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is a particularly popular and effective approach within the DFT framework for predicting chemical shifts of various nuclei, including ¹H, ¹³C, and ¹⁵N. rsc.org

The prediction process typically involves:

Geometry Optimization: The first step is to find the lowest energy conformation of the molecule using a selected level of theory and basis set.

Shielding Calculation: Using the optimized geometry, the isotropic magnetic shielding constants are calculated for each atom.

Chemical Shift Calculation: The calculated shielding constants are then converted to chemical shifts by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS).

Machine learning and data-driven approaches have also emerged as faster alternatives to quantum mechanical calculations, leveraging large databases of known NMR spectra to predict chemical shifts for new molecules. nih.gov These methods can achieve high accuracy, with mean absolute errors (MAEs) as low as 2.05 ppm for ¹³C and 0.16 ppm for ¹H shifts in some models.

However, no specific studies applying these methodologies to predict the ¹H or ¹³C NMR chemical shifts for This compound were found in the available literature. Such a study would be necessary to generate a theoretical spectrum and assign signals to the specific protons and carbons of the methoxyphenyl and pyrimidine rings.

Electronic Absorption (UV-Vis) Spectroscopy Calculations

Theoretical calculations of electronic absorption spectra, typically in the ultraviolet-visible (UV-Vis) range, are performed to understand the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for this purpose. scielo.org.za

The process involves calculating the excitation energies and oscillator strengths for the transitions between molecular orbitals, most notably from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). These calculations provide the wavelengths of maximum absorption (λmax) and the intensity of these absorptions. For related molecules, such as other pyrimidine derivatives, UV-Vis spectra have been successfully calculated and compared with experimental data. scielo.org.zanih.gov For instance, in one study on a complex pyrimidine derivative, TD-DFT calculations identified absorption peaks and assigned them to specific electronic transitions. scielo.org.za

A computational study on This compound would reveal its theoretical UV-Vis spectrum, identifying the key electronic transitions responsible for its absorption properties. This information is currently unavailable in published research.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is an indispensable tool for investigating the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

Transition State Localization and Reaction Barrier Determination

Understanding a reaction's feasibility and rate often requires identifying the transition state (TS)—the highest energy point along the reaction pathway. Computational methods are used to locate the precise geometry of the TS and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy or reaction barrier. A lower activation energy implies a faster reaction.

For reactions involving pyrimidine derivatives, such as nucleophilic aromatic substitution (SNAr), DFT calculations have been used to model reaction pathways, identify transition states, and determine activation energies. These studies show that substituents on the pyrimidine ring can significantly stabilize or destabilize the transition state, thereby altering the reaction barrier.

A dedicated computational analysis of reactions involving This compound , for example, its synthesis or degradation, would require locating the relevant transition states and calculating the energy barriers. This specific research has not yet been reported.

Reaction Coordinate Analysis and Potential Energy Surfaces

A reaction coordinate is a geometric parameter that changes during the conversion of reactants to products. By systematically changing this coordinate and calculating the energy at each point, a potential energy surface (PES) can be mapped out. The PES provides a visual representation of the entire reaction pathway, including reactants, intermediates, transition states, and products.

This analysis helps to confirm that a located transition state indeed connects the desired reactants and products. For complex, multi-step reactions like the synthesis of pyrido[2,3-d]pyrimidines, computational studies have elucidated the full mechanism, involving steps like Knoevenagel condensation, Michael addition, and cyclization, by mapping the potential energy surface.

No such detailed reaction coordinate analysis or potential energy surface mapping has been published for reactions involving This compound .

Solvent Effects Modeling in Reaction Pathways

Reactions are typically carried out in a solvent, which can significantly influence the reaction mechanism and energetics. Computational models can account for these effects either implicitly or explicitly. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. Explicit models involve including individual solvent molecules in the calculation, which is more computationally intensive but can capture specific interactions like hydrogen bonding.

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR is a computational methodology that aims to find a mathematical relationship between the structural properties of a set of molecules and a specific property of interest (e.g., boiling point, solubility, or biological activity). These models are built by calculating a series of molecular descriptors (e.g., electronic, topological, geometric) for a range of compounds and then using statistical methods, like multiple linear regression or machine learning, to correlate these descriptors with the observed property.

Once a robust QSPR model is developed, it can be used to predict the properties of new, untested compounds based solely on their chemical structure. This approach is widely used in drug discovery and materials science for screening large libraries of virtual compounds.

There are no published QSPR studies that specifically include This compound in their training or test sets. Developing a QSPR model for a series of sulfanylpyrimidine derivatives could enable the prediction of various physicochemical or biological properties across this chemical class.

Development of Molecular Descriptors for Chemical Properties

No published studies were found that specifically calculate or propose molecular descriptors for this compound.

Predictive Modeling for Reactivity and Spectroscopic Attributes

There is no available research that presents predictive models for the reactivity or spectroscopic attributes of this compound.

Advanced Spectroscopic Characterization of 2 3 Methoxyphenyl Sulfanylpyrimidine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

1D and 2D NMR Techniques for Complete Assignment and Dynamics

One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, offers the initial and most fundamental insight into the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 2-(3-Methoxyphenyl)sulfanylpyrimidine, the expected proton signals can be assigned based on their chemical shifts (δ) in parts per million (ppm), multiplicity (singlet, doublet, triplet, etc.), and integration values.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective electronic environments. The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon (aliphatic, aromatic, carbonyl, etc.).

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrimidine (B1678525) H-4, H-6 | ~8.5 (d) | ~157.0 |

| Pyrimidine H-5 | ~7.0 (t) | ~115.0 |

| Methoxyphenyl H-2' | ~7.2 (t) | ~114.0 |

| Methoxyphenyl H-4' | ~6.9 (dd) | ~122.0 |

| Methoxyphenyl H-5' | ~7.4 (t) | ~130.0 |

| Methoxyphenyl H-6' | ~7.1 (dd) | ~116.0 |

| Methoxy (B1213986) (-OCH₃) | ~3.8 (s) | ~55.0 |

| Pyrimidine C-2 (C-S) | - | ~170.0 |

| Methoxyphenyl C-1' (C-S) | - | ~135.0 |

| Methoxyphenyl C-3' (C-O) | - | ~160.0 |

Note: These are predicted values and may vary slightly from experimental data. d=doublet, t=triplet, dd=doublet of doublets, s=singlet.

2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals and to determine the connectivity between atoms, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It is invaluable for identifying adjacent protons in the pyrimidine and methoxyphenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for identifying the connectivity between the pyrimidine and methoxyphenyl rings through the sulfur bridge and for assigning quaternary carbons that have no attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons, which can help to determine the preferred conformation of the molecule.

Solid-State NMR for Structural Heterogeneity

While solution-state NMR provides data on the averaged structure of the molecule, solid-state NMR (ssNMR) can offer insights into the structure and dynamics in the solid phase. This is particularly useful for identifying the presence of different crystalline forms (polymorphism) or non-crystalline (amorphous) content, which can have significant implications for the physical properties of the compound. Cross-polarization magic-angle spinning (CP-MAS) is a common ssNMR technique used to obtain high-resolution spectra of solid samples.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of the molecular ion. This accuracy allows for the determination of the elemental composition and thus the molecular formula of the compound with a high degree of confidence. For this compound (C₁₁H₁₀N₂OS), the expected exact mass can be calculated and compared to the experimental value to confirm the molecular formula.

Data Table: Expected HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass |

| [M+H]⁺ | [C₁₁H₁₁N₂OS]⁺ | 219.0641 |

| [M+Na]⁺ | [C₁₁H₁₀N₂OSNa]⁺ | 241.0461 |

Fragmentation Pattern Analysis for Structural Connectivity

In the mass spectrometer, the molecular ion can be induced to break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. The fragmentation of pyrimidine derivatives often involves characteristic losses. For this compound, key fragmentations would be expected to occur at the C-S bonds, leading to ions corresponding to the pyrimidine and methoxyphenyl moieties. Analyzing these fragments helps to confirm the connectivity of the different parts of the molecule. For instance, cleavage of the bond between the sulfur and the pyrimidine ring would result in a fragment ion corresponding to the 3-methoxythiophenol radical cation, while cleavage of the bond between the sulfur and the phenyl ring would yield a 2-sulfanylpyrimidine fragment.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprints

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" that is characteristic of the compound's structure and bonding.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H stretching of the aromatic rings, the C=N and C=C stretching vibrations of the pyrimidine ring, the C-O stretching of the methoxy group, and the C-S stretching vibration.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It provides information about vibrational modes that are often weak or absent in the IR spectrum. For molecules with a center of symmetry, IR and Raman spectroscopy are mutually exclusive. While this compound lacks a center of symmetry, the combination of both techniques provides a more complete vibrational profile. Raman is particularly sensitive to non-polar bonds and can be useful for identifying the C-S bond and the aromatic ring vibrations.

Interactive Data Table: Key Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) - IR | Predicted Wavenumber (cm⁻¹) - Raman |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H Stretch (Methoxy) | 2950-2850 | 2950-2850 |

| C=N/C=C Stretch (Pyrimidine/Phenyl) | 1600-1450 | 1600-1450 |

| C-O Stretch (Methoxy) | 1250-1200 (asymmetric), 1050-1000 (symmetric) | Weak or inactive |

| C-S Stretch | 700-600 | 700-600 |

Characteristic Group Frequencies and Band Assignments

The vibrational spectrum of this compound can be analyzed by examining the characteristic frequencies of its constituent functional groups: the pyrimidine ring, the phenyl ring, the methoxy group, and the thioether linkage. Both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful techniques for this purpose, providing complementary information based on the change in dipole moment and polarizability of the molecule's bonds, respectively. mdpi.comnih.gov

Pyrimidine Ring Vibrations: The pyrimidine ring, a heterocyclic aromatic compound, exhibits a series of characteristic vibrations. The C-H stretching vibrations of the pyrimidine ring are typically observed in the 3100-3000 cm⁻¹ region. scielo.org.za The ring stretching vibrations, involving C-C and C-N bonds, produce a set of bands in the 1600-1300 cm⁻¹ region. For pyrimidine derivatives, characteristic bands related to the C=N stretching vibration are often found around 1555 cm⁻¹. researchgate.net In-plane and out-of-plane bending vibrations of the ring system occur at lower frequencies.

Phenyl Ring Vibrations: The 3-methoxyphenyl (B12655295) group also shows distinct vibrational modes. The aromatic C-H stretching vibrations are found in the 3100-3000 cm⁻¹ range. scielo.org.za The C-C stretching vibrations within the phenyl ring typically appear as a series of bands between 1600 cm⁻¹ and 1450 cm⁻¹. The substitution pattern on the benzene (B151609) ring influences the exact position and intensity of out-of-plane C-H bending vibrations, which are characteristic in the 900-675 cm⁻¹ region.

Methoxy Group Vibrations: The methoxy (-OCH₃) group attached to the phenyl ring has characteristic vibrational frequencies. The C-H stretching vibrations of the methyl group are expected in the 2950-2850 cm⁻¹ range. The asymmetric and symmetric stretching of the C-O-C bond of the aryl ether linkage typically results in a strong band in the 1275-1200 cm⁻¹ region and a weaker band around 1075-1020 cm⁻¹. researchgate.net

Thioether Linkage: The C-S stretching vibrations of the thioether group (aryl-S-pyrimidine) are generally weaker than C-O stretches and are found in the 710-570 cm⁻¹ region. These bands can sometimes be difficult to distinguish in a complex spectrum.

A representative table of expected characteristic FT-IR and Raman bands for this compound is provided below, based on data from analogous compounds. researchgate.netnih.goviosrjournals.org

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) | Assignment |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 | Phenyl and Pyrimidine Rings |

| Aliphatic C-H Stretch (Methoxy) | 2950 - 2850 | 2950 - 2850 | -OCH₃ Group |

| C=C and C=N Ring Stretch | 1600 - 1450 | 1600 - 1450 | Phenyl and Pyrimidine Rings |

| C-H In-plane Bend | 1300 - 1000 | 1300 - 1000 | Phenyl and Pyrimidine Rings |

| Asymmetric C-O-C Stretch (Aryl Ether) | ~1250 | ~1250 | Ar-O-CH₃ |

| Symmetric C-O-C Stretch (Aryl Ether) | ~1040 | ~1040 | Ar-O-CH₃ |

| C-H Out-of-plane Bend | 900 - 675 | 900 - 675 | Phenyl and Pyrimidine Rings |

| C-S Stretch | 710 - 570 | 710 - 570 | Ar-S-Pyrimidine |

Correlation with Computational Vibrational Analysis

To achieve a precise assignment of the experimental FT-IR and Raman bands, computational vibrational analysis is an indispensable tool. physchemres.org Density Functional Theory (DFT) calculations are commonly employed for this purpose, often using functionals like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)). scielo.org.zaresearchgate.net

The process begins with the optimization of the molecular geometry of this compound to find its most stable conformation. Following this, the harmonic vibrational frequencies are calculated. It is a known issue that theoretical calculations, performed on isolated molecules in the gaseous state, tend to overestimate the vibrational frequencies compared to experimental spectra recorded in the solid or liquid phase. scielo.org.za To correct for this systematic error, the computed frequencies are often scaled using a uniform scaling factor (e.g., 0.961 for B3LYP/6-31G(d,p)). scielo.org.za

A detailed assignment of each vibrational mode is achieved through the analysis of the Potential Energy Distribution (PED). iosrjournals.org The PED provides a quantitative measure of the contribution of each internal coordinate (such as bond stretching or angle bending) to a specific normal mode of vibration. This allows for an unambiguous assignment of complex vibrational bands that arise from the coupling of several motions. iosrjournals.org The correlation between the scaled theoretical wavenumbers and the experimental data allows for a comprehensive understanding of the molecule's vibrational behavior. physchemres.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule upon absorption of ultraviolet or visible light. For this compound, the spectrum is expected to be dominated by π → π* and n → π* transitions associated with its aromatic and heterocyclic systems.

Absorption Maxima and Molar Extinction Coefficients

The UV-Vis spectrum of this compound is expected to show strong absorption bands in the ultraviolet region. The primary chromophores are the pyrimidine ring and the methoxyphenyl group. The sulfur atom, with its lone pairs of electrons, acts as an auxochrome and can influence the position and intensity of the absorption bands.

The spectrum would likely feature intense bands below 300 nm, which can be attributed to π → π* transitions within the phenyl and pyrimidine rings. For instance, studies on similar pyrimidine derivatives show strong absorptions in this region. nih.govnist.gov A less intense band, corresponding to n → π* transitions (involving the non-bonding electrons on the nitrogen and sulfur atoms), may appear at a longer wavelength, potentially as a shoulder on the more intense π → π* bands. mdpi.com The NIST database for 2-methoxypyrimidine (B189612) shows an absorption maximum around 260 nm. nist.gov Chalcones containing a methoxyphenyl group also exhibit strong absorption maxima, for example, at 342 nm, which is assigned to n-π* transitions. researchgate.net

The molar extinction coefficient (ε), a measure of how strongly a substance absorbs light at a given wavelength, can be determined using the Beer-Lambert law. For the allowed π → π* transitions, ε values are typically high (10,000 to 50,000 L mol⁻¹ cm⁻¹), while for the forbidden n → π* transitions, they are much lower (10 to 1,000 L mol⁻¹ cm⁻¹).

A hypothetical data table for the UV-Vis absorption of this compound in a common solvent like ethanol (B145695) is presented below, based on data for analogous compounds. mdpi.comresearchgate.net

| Solvent | λ_max (nm) (π → π) | log ε (π → π) | λ_max (nm) (n → π) | log ε (n → π) |

| Ethanol | ~265 | ~4.2 | ~340 | ~3.1 |

Solvatochromic Studies

Solvatochromism refers to the change in the position, and sometimes intensity, of a substance's UV-Vis absorption bands as the polarity of the solvent is varied. This phenomenon provides valuable information about the electronic ground and excited states of a molecule. A compound exhibits positive solvatochromism (a bathochromic or red shift) when its absorption maximum shifts to a longer wavelength with increasing solvent polarity. This typically occurs when the excited state is more polar than the ground state. Conversely, negative solvatochromism (a hypsochromic or blue shift) involves a shift to shorter wavelengths in more polar solvents, indicating a less polar excited state.

In solvatochromic studies of related triarylpyrimidines, a significant bathochromic shift in the emission band was observed with increasing solvent polarity, which is characteristic of intramolecular charge transfer (ICT) from a donor part of the molecule to the electron-accepting pyrimidine ring. researchgate.net Similarly, for this compound, it is plausible that in polar solvents, the energy of the polar excited state is lowered to a greater extent than that of the ground state, leading to a red shift in the absorption maximum of the n → π* transition. Comparing the absorption spectra in a non-polar solvent like hexane, a polar aprotic solvent like acetonitrile, and a polar protic solvent like ethanol would reveal the extent and nature of the solvatochromic effect.

Systematic Investigation of Derivatives and Analogues of 2 3 Methoxyphenyl Sulfanylpyrimidine

Synthetic Approaches to Structural Analogues

The generation of analogues of 2-(3-methoxyphenyl)sulfanylpyrimidine is typically achieved through targeted modifications of its three key components: the methoxyphenyl moiety, the pyrimidine (B1678525) ring, and the thioether linkage. Standard organic synthesis reactions, such as nucleophilic aromatic substitution and cross-coupling reactions, form the basis of these synthetic endeavors.

Modifications on the Methoxyphenyl Moiety (e.g., Substitution Pattern, Alkyl Chain Length)

The methoxyphenyl group offers multiple avenues for structural alteration. The position of the methoxy (B1213986) group can be shifted from the meta- (3-position) to the ortho- (2-position) or para- (4-position) locations to probe the electronic and steric effects of its placement. This is typically achieved by using the corresponding substituted thiophenol (e.g., 2-methoxythiophenol or 4-methoxythiophenol) in a nucleophilic substitution reaction with a 2-halopyrimidine.

Furthermore, the identity of the alkoxy group can be varied to study the impact of alkyl chain length. For instance, the methoxy group (-OCH₃) can be replaced with an ethoxy (-OCH₂CH₃) or a larger alkoxy group. Additionally, other substituents, such as halogens, nitro groups, or alkyl groups, can be introduced onto the phenyl ring to systematically modulate its electron-donating or electron-withdrawing character.

Diversification of the Pyrimidine Ring (e.g., Substitution at C4, C5, C6)

The pyrimidine ring is a key site for structural diversification. The introduction of substituents at the C4, C5, and C6 positions can significantly alter the electronic properties and reactivity of the entire molecule. For instance, introducing electron-withdrawing groups (EWGs) like nitro (-NO₂) or trifluoromethyl (-CF₃) or electron-donating groups (EDGs) like amino (-NH₂) or methoxy (-OCH₃) at these positions can modulate the reactivity of the scaffold. nih.gov

Synthetic strategies often involve starting with a pre-substituted pyrimidine ring. For example, a series of 5-alkyl- or 6-substituted-2-thiouracils can be S-alkylated with a 3-methoxyphenyl (B12655295) halide to generate the desired thioether linkage while retaining the substituents on the pyrimidine core. nih.gov Studies have shown that substitution at the 5-position of the pyrimidine ring has a significant effect on the molecule's reactivity. nih.gov The synthesis of 5-iodo pyrimidine derivatives has also been reported as a strategy for creating analogues. nih.gov

Variation of the Thioether Linkage

The thioether linkage is a critical and reactive component of the molecule. Its properties can be fine-tuned by oxidation to the corresponding sulfoxide (B87167) (-SO-) or sulfone (-SO₂-). organic-chemistry.orgresearchgate.net The selective oxidation of sulfides to sulfoxides is often more facile than the subsequent oxidation to the sulfone. researchgate.net Various oxidizing agents can be employed, with hydrogen peroxide (H₂O₂) being a common choice, often in the presence of a catalyst. organic-chemistry.orgorganic-chemistry.orgmdpi.com The choice of catalyst and reaction conditions, such as temperature, can control the selectivity between sulfoxide and sulfone formation. mdpi.com For example, tantalum carbide as a catalyst with 30% H₂O₂ favors the formation of sulfoxides, while niobium carbide under similar conditions yields sulfones. organic-chemistry.org The conversion of the thioether to a 2-sulfonylpyrimidine has been shown to dramatically increase its reactivity toward nucleophiles. nih.gov

Structure-Property Relationship (SPR) Studies of Analogues

By systematically altering the structure of this compound, researchers can establish clear relationships between the molecular architecture and its physicochemical properties.

Influence of Substituents on Spectroscopic Signatures

Structural modifications directly impact the spectroscopic characteristics of the molecule, which can be monitored using techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

The chemical shifts in ¹H and ¹³C NMR spectra are sensitive to the electronic environment of the nuclei. For instance, the introduction of an electron-withdrawing group on the pyrimidine ring would typically cause a downfield shift (higher ppm) for the pyrimidine protons. Conversely, an electron-donating group would cause an upfield shift. The oxidation of the thioether to a sulfoxide or sulfone results in a characteristic downfield shift for the adjacent pyrimidine protons due to the increased electron-withdrawing nature of the oxidized sulfur center. nih.gov Specifically, the hydrolysis of certain 2-sulfonylpyrimidine derivatives was observed through a characteristic shielding (Δδ ~ 1.0 ppm) of the pyrimidine aromatic ¹H signals. nih.gov

The table below illustrates hypothetical but chemically reasonable changes in ¹H NMR chemical shifts for the C6-H proton of the pyrimidine ring upon modification.

| Analogue Structure | Modification | Predicted ¹H NMR Shift of Pyrimidine C6-H (ppm) |

| This compound | Reference Compound | ~8.50 |

| 2-(3-Ethoxyphenyl)sulfanylpyrimidine | Longer Alkyl Chain on Phenyl | ~8.49 |

| 2-(3-Methoxy-4-nitrophenyl)sulfanylpyrimidine | EWG on Phenyl Ring | ~8.55 |

| 5-Nitro-2-(3-methoxyphenyl)sulfanylpyrimidine | EWG on Pyrimidine Ring | ~9.10 |

| 5-Amino-2-(3-methoxyphenyl)sulfanylpyrimidine | EDG on Pyrimidine Ring | ~8.20 |

| 2-(3-Methoxyphenyl)sulfinylpyrimidine | Thioether Oxidation (Sulfoxide) | ~8.80 |

| 2-(3-Methoxyphenyl)sulfonylpyrimidine | Thioether Oxidation (Sulfone) | ~9.00 |

Note: These are representative values and actual shifts can vary based on solvent and other structural features.

Correlation of Structural Changes with Reactivity Profiles

Structural changes directly correlate with the chemical reactivity of the analogues. The electronic nature of substituents on both the pyrimidine and the methoxyphenyl rings, as well as the oxidation state of the sulfur linkage, dictates the molecule's susceptibility to various chemical transformations.

The reactivity of the pyrimidine ring towards electrophilic substitution is highly dependent on the nature of its substituents. researchgate.netdocumentsdelivered.com Activating groups, such as amino or methoxy groups, enhance the ring's nucleophilicity, making electrophilic attack more favorable. researchgate.net Conversely, the reactivity of the thioether linkage towards nucleophilic displacement is significantly enhanced by placing electron-withdrawing groups on the pyrimidine ring. nih.gov

A key transformation for this class of compounds is the oxidation of the thioether. The rate and outcome of this reaction are influenced by the electronic properties of the aryl group. Electron-rich aryl groups can facilitate the oxidation, while electron-poor ones may hinder it. The most dramatic change in reactivity is observed upon oxidation of the thioether to a sulfone. The 2-sulfonylpyrimidine group is an excellent leaving group, making these compounds highly reactive towards nucleophilic aromatic substitution. nih.gov This enhanced reactivity is attributed to the sulfone's strong electron-withdrawing ability, which stabilizes the Meisenheimer complex formed as an intermediate during the substitution reaction. nih.gov

The following table summarizes the expected reactivity profiles based on structural modifications.

| Analogue Structure | Modification | Expected Reactivity Profile |

| This compound | Reference Compound | Moderate reactivity at the sulfur center. |

| 2-(4-Nitrophenyl)sulfanylpyrimidine | EWG on Phenyl Ring | Slightly decreased rate of sulfur oxidation. |

| 5-Nitro-2-(3-methoxyphenyl)sulfanylpyrimidine | EWG on Pyrimidine Ring | Increased susceptibility to nucleophilic attack at C2. |

| 2-(3-Methoxyphenyl)sulfonylpyrimidine | Thioether Oxidation (Sulfone) | High reactivity towards nucleophilic displacement of the sulfonyl group. nih.gov |

| 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | EDGs on Pyrimidine, Sulfone Linkage | Highly reactive as an arylating agent. nih.gov |

Exploration of Non Biological Applications: Catalysis and Materials Science

Application in Homogeneous and Heterogeneous Catalysis

While direct catalytic applications of 2-(3-Methoxyphenyl)sulfanylpyrimidine are not extensively documented in dedicated studies, its structural motifs are prevalent in ligands for transition metal catalysis. The development of novel catalysts is a cornerstone of modern chemistry, enabling efficient and selective synthesis of valuable compounds.

The efficacy of a transition metal catalyst is profoundly influenced by the ligands that coordinate to the metal center. These ligands modulate the metal's electronic properties and steric environment, thereby controlling its reactivity and selectivity. Compounds structurally related to this compound, containing pyrimidine (B1678525) and thioether moieties, are recognized for their potential as ligands.

The pyrimidine ring, with its nitrogen atoms, can act as a robust coordinating agent for various transition metals, including palladium, copper, and nickel, which are pivotal in many catalytic processes. The sulfur atom in the thioether group can also participate in metal coordination, potentially leading to bidentate or bridging ligation modes. This chelation can enhance the stability and catalytic performance of the resulting metal complexes. The methoxy (B1213986) group on the phenyl ring can influence the electronic properties of the ligand through inductive and resonance effects, which in turn can fine-tune the catalytic activity of the metal center.

Research on related pyrimidine-based ligands has demonstrated their successful application in various catalytic reactions. For instance, palladium complexes bearing P,N-donor ligands containing a pyridine (B92270) fragment have been shown to be efficient catalysts for the methoxycarbonylation of alkenes. The design of such ligands is crucial for achieving high catalytic performance.

Cross-coupling reactions are a fundamental class of reactions in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are indispensable tools for the synthesis of complex organic molecules, including pharmaceuticals and functional materials.

Pyrimidine derivatives are frequently employed as substrates or ligands in these transformations. For example, the Suzuki-Miyaura coupling of halogenated pyrimidines with boronic acids is a well-established method for the synthesis of substituted pyrimidines. The regioselectivity of these reactions can often be controlled, allowing for the synthesis of specific isomers. Microwave-assisted Suzuki coupling has been shown to be an efficient method for preparing C4-substituted pyrimidines.

While there is no specific data on this compound as a catalyst or ligand in these reactions, its pyrimidine core suggests its potential as a substrate in such transformations. The thioether linkage would likely influence the reactivity of the pyrimidine ring in these coupling reactions. For instance, in Suzuki-Miyaura reactions involving 5-bromopyrimidine, the focus is often on the carbon-halogen bond as the reactive site. The presence of the 2-(3-methoxyphenyl)sulfanyl group could electronically and sterically influence the oxidative addition step at other positions on the pyrimidine ring.

The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is another area where pyrimidine derivatives find application. The development of efficient catalysts for this reaction is an active area of research, with a focus on ligand design to enhance catalytic activity.

The Heck reaction, which couples alkenes with aryl halides, is another important transformation where palladium catalysis is key. The efficiency of this reaction can be highly dependent on the nature of the ligand and the specific reaction conditions.

| Cross-Coupling Reaction | Catalyst System Example | Substrates | Key Features |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / Base | Halogenated Pyrimidines, Boronic Acids | Forms C-C bonds; widely used for biaryl synthesis. |

| Sonogashira Coupling | Palladium Catalyst, Copper(I) Cocatalyst, Amine Base | Terminal Alkynes, Aryl/Vinyl Halides | Forms C-C bonds between sp² and sp carbons. |

| Heck Reaction | Palladium Catalyst / Base | Alkenes, Aryl Halides | Forms substituted alkenes. |

Integration into Functional Materials

The development of new functional materials with tailored properties is a major focus of contemporary scientific research. Organic molecules that can be assembled into larger architectures, such as polymers and supramolecular structures, are of particular interest due to their potential applications in electronics, optics, and sensing.

The structure of this compound makes it a potential building block for the synthesis of novel polymers and supramolecular assemblies. The pyrimidine ring can participate in various polymerization reactions, and the molecule as a whole can engage in non-covalent interactions, such as hydrogen bonding, π-π stacking, and coordination with metal ions, which are the driving forces for the formation of supramolecular structures.

General strategies for polymer synthesis include step-growth polymerization and chain polymerization. The functional groups on this compound could potentially be modified to allow its incorporation into a polymer chain.

Supramolecular chemistry relies on the self-assembly of molecules into well-defined, ordered structures. The nitrogen atoms in the pyrimidine ring of this compound can act as hydrogen bond acceptors, while appropriately functionalized derivatives could act as hydrogen bond donors. The aromatic nature of both the pyrimidine and phenyl rings allows for π-π stacking interactions, which can play a significant role in the organization of molecules in the solid state. Furthermore, coordination to metal centers can lead to the formation of metallo-supramolecular architectures with interesting topologies and properties.

Materials containing conjugated π-systems often exhibit interesting electronic and optical properties, such as conductivity, luminescence, and non-linear optical activity. The combination of the electron-deficient pyrimidine ring and the electron-rich methoxy-substituted phenyl ring in this compound suggests the potential for intramolecular charge transfer, which can be a source of interesting photophysical properties.

While the specific electronic and optical properties of materials based on this compound have not been reported, studies on related compounds provide some insights. For instance, the luminescent properties of triazolopyrimidine-based metal complexes have been investigated, with some showing emission in the visible region. The coordination of a metal ion can significantly alter the photophysical properties of the organic ligand.

Density Functional Theory (DFT) calculations on related pyrimidine derivatives have been used to analyze their reactivity, electronic structure, and potential as non-linear optical (NLO) materials. Such computational studies can provide valuable predictions of the electronic and optical properties of new materials before their synthesis.

Advanced Reagents and Probes in Analytical Chemistry

The development of new reagents and probes for the selective detection of analytes is a crucial aspect of analytical chemistry. Molecules that exhibit a change in their optical or electrochemical properties upon interaction with a specific ion or molecule can be used as sensors.